N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide
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Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H16N4O5S2 and its molecular weight is 468.5. The purity is usually 95%.
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Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, including case studies and research findings.
Chemical Structure and Synthesis
The compound has a molecular formula of C21H23N3O2S and features multiple functional groups including a nitrofuran moiety and a benzothiazole ring. The synthesis typically involves a multi-step process that may include reactions such as Knoevenagel condensation and cyclization techniques.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Weight | 377.49 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Functional Groups | Nitro, Amide, Thieno |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily in the realm of anticancer and antimicrobial properties.
Anticancer Activity
Several studies have shown that derivatives of thieno[2,3-c]pyridine compounds display significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds exhibited moderate to high cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values ranging from 10 to 25 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32 to 128 µg/mL for various bacterial strains .
Case Studies
- Cytotoxicity Study : A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth compared to control samples, suggesting its potential as a therapeutic agent .
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in crucial pathways such as apoptosis and cell division. The presence of the nitrofuran group is thought to contribute to its reactive oxygen species (ROS) production leading to oxidative stress in cancer cells .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S2/c1-11(26)24-9-8-12-16(10-24)32-21(23-19(27)14-6-7-17(30-14)25(28)29)18(12)20-22-13-4-2-3-5-15(13)31-20/h2-7H,8-10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHLAPHXWUVOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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